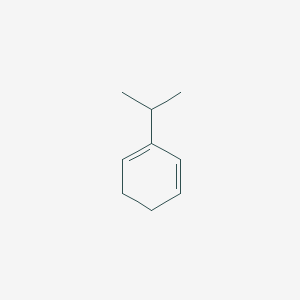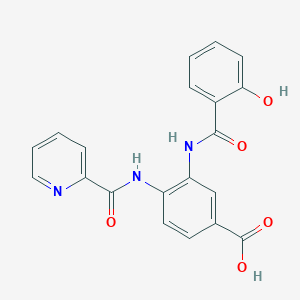
N5-Cbz-L-ornithine tert-Butyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Orn(Z)-OtBu.HCl: is a chemical compound that is often used in various scientific research and industrial applications. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a tert-butyl ester and a hydrochloride salt, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Z)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl group is then esterified with tert-butyl alcohol to form the tert-butyl ester. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of H-Orn(Z)-OtBu.HCl is carried out using large-scale batch reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions typically include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: H-Orn(Z)-OtBu.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of protective groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: H-Orn(Z)-OtBu.HCl is used as a building block in the synthesis of peptides and other complex molecules. Its protected amino and carboxyl groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the metabolism of ornithine and its role in the urea cycle. It is also used in the synthesis of biologically active peptides.
Medicine: H-Orn(Z)-OtBu.HCl has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it suitable for use in various pharmaceutical formulations.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of H-Orn(Z)-OtBu.HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its role as a precursor in the synthesis of peptides and other biologically active molecules. The presence of protective groups allows for selective reactions, enabling the synthesis of complex structures with high precision.
Vergleich Mit ähnlichen Verbindungen
H-Orn(Z)-OH: A similar compound with a hydroxyl group instead of a tert-butyl ester.
H-Orn(Boc)-OtBu: Another derivative of ornithine with a different protective group (Boc) on the amino group.
H-Orn(Fmoc)-OtBu: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protective group.
Uniqueness: H-Orn(Z)-OtBu.HCl is unique due to its specific combination of protective groups, which provide stability and reactivity under various conditions. This makes it particularly useful in peptide synthesis and other applications where selective reactions are required.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHOAVMQNAYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)





![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)





